![molecular formula C10H22Cl2N2 B2942288 1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride CAS No. 2320923-14-4](/img/structure/B2942288.png)
1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride
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Description
1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride is a chemical compound with the CAS Number: 2320923-14-4. The parent compound, 1-Cyclobutyl-[1,4]diazepane, has a molecular weight of 154.26 .
Molecular Structure Analysis
The InChI code for 1-Cyclobutyl-[1,4]diazepane is 1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2 . This indicates that the molecule contains a cyclobutyl group and a 1,4-diazepane group.Physical And Chemical Properties Analysis
The parent compound, 1-Cyclobutyl-[1,4]diazepane, has a molecular weight of 154.26 . More specific physical and chemical properties of 1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride are not available in the retrieved data.Scientific Research Applications
Synthetic Applications
Metal Carbene Precursors : A study demonstrates the use of diazo compounds as precursors for metal carbene complexes, facilitating the synthesis of structurally diverse compounds through [2+1], [3+2], and [4+3] cycloaddition reactions. This methodology is pivotal in constructing complex molecular architectures, including diazepane derivatives, from simple building blocks (Ren et al., 2017).
H3 Receptor Antagonist Synthesis : Another research elaborates on the synthesis of a hydroxyproline-based H(3) receptor antagonist through manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine. This synthesis underscores the importance of 1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride derivatives in developing potential therapeutic agents (Pippel et al., 2010).
Ugi Multicomponent Reaction : The Ugi reaction, followed by intramolecular nucleophilic substitution, offers a concise route to diazepane systems, showcasing the compound's role in generating biologically relevant structures through efficient synthetic routes (Banfi et al., 2007).
Therapeutic Potential
σ1 Receptor Ligands : Research into 1,4-diazepane derivatives as σ1 receptor ligands emphasizes their potential in neuroprotective and cognitive-enhancing therapies. The structural diversity achieved through synthetic modifications of diazepane rings suggests a broad applicability in medicinal chemistry for targeting various neurological disorders (Fanter et al., 2017).
properties
IUPAC Name |
1-cyclobutyl-4-methyl-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-11-6-3-7-12(9-8-11)10-4-2-5-10;;/h10H,2-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDLBMDKZARRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride |
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